

Application Notes and Protocols for Trt-PEG4-C2-acid hydrate in Research

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Compound of Interest		
Compound Name:	Trt-PEG4-C2-acid hydrate	
Cat. No.:	B1341378	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of **Trt-PEG4-C2-acid hydrate** in research, with a primary focus on its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Trt-PEG4-C2-acid hydrate is a heterobifunctional linker widely employed in the development of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This linker features a trityl (Trt) protected amine at one end, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid at the other. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The trityl group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for subsequent conjugation. The terminal carboxylic acid enables covalent linkage to a target protein ligand or an E3 ligase ligand via amide bond formation.

Supplier Information

Trt-PEG4-C2-acid hydrate for research purposes can be sourced from various chemical suppliers. Researchers are advised to request certificates of analysis to ensure the quality and purity of the product. Potential suppliers include:



- DC Chemicals
- MyBioSource
- Laibo Chem

Physicochemical and Purity Data

Quantitative data for **Trt-PEG4-C2-acid hydrate** is summarized in the table below. Data is aggregated from various supplier specifications and should be confirmed with the specific supplier.

Property	Value	Source
Chemical Formula	СзоНз7NO7	
Molecular Weight	539.62 g/mol	
Purity	≥95.0% to ≥98.0%	[1]
Appearance	White to off-white solid	
Storage Conditions	Store at -20°C for long-term stability	[2]
Solubility	Soluble in organic solvents such as DMSO, DMF, and Dichloromethane	

Experimental Protocols Deprotection of the Trityl (Trt) Group

The trityl group is an acid-labile protecting group. Its removal is a critical first step to liberate the free amine for subsequent conjugation.

Materials:

- Trt-PEG4-C2-acid hydrate
- Anhydrous Dichloromethane (DCM)



- Trifluoroacetic acid (TFA) or Formic acid (97+%)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Dioxane
- Rotary evaporator
- Standard glassware for organic synthesis

Protocol using Trifluoroacetic Acid (TFA):

- Dissolve the Trt-PEG4-C2-acid hydrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
- To the stirred solution, add TFA (2.0 5.0 equivalents) dropwise at room temperature.[3]
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
- Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG linker.

Protocol using Formic Acid:

- Treat the **Trt-PEG4-C2-acid hydrate** (1.0 equivalent) with cold formic acid (97+%) for approximately 3-5 minutes.[4]
- Evaporate the formic acid using a rotary evaporator at room temperature.
- Co-evaporate the residue with dioxane twice, followed by ethanol and diethyl ether to ensure complete removal of formic acid.[4]
- The resulting residue contains the deprotected linker.



Amide Coupling Reaction

Following deprotection, the free amine on the PEG linker can be coupled with a molecule containing a carboxylic acid moiety (e.g., a protein of interest ligand or an E3 ligase ligand) using standard peptide coupling reagents.

Materials:

- Deprotected PEG4-C2-acid
- Molecule with a carboxylic acid functionality (e.g., E3 ligase ligand) (1.0 equivalent)
- Amine-containing molecule (from deprotection step) (1.0-1.2 equivalents)
- Coupling reagents: HATU (1.1 equivalents) or HBTU/HOBt
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
- Standard glassware for organic synthesis

Protocol:

- Dissolve the carboxylic acid-containing molecule and the deprotected PEG linker in anhydrous DMF.
- Add the coupling reagent (e.g., HATU) to the solution.
- Add DIPEA to the reaction mixture and stir at room temperature.
- Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

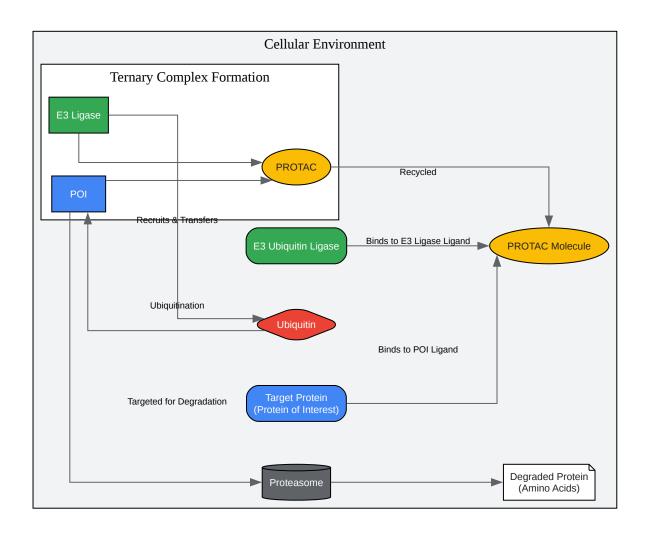


 Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is the intended application for **Trt-PEG4-C2-acid hydrate**.



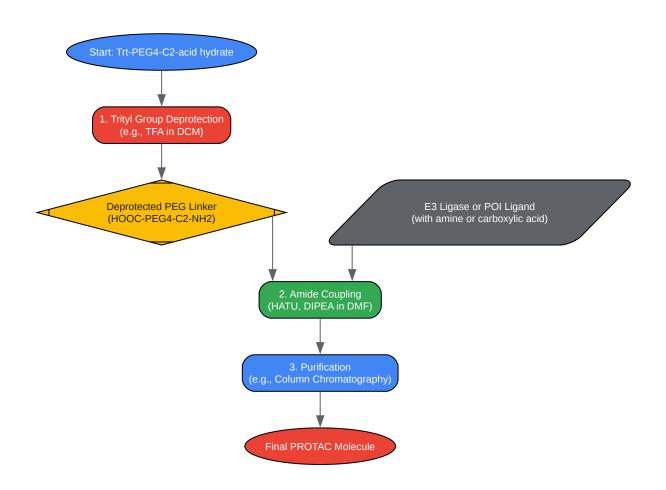


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The diagram below outlines the key steps in synthesizing a PROTAC molecule using **Trt-PEG4-C2-acid hydrate**.



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Caption: Synthetic workflow for PROTAC synthesis.



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